3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid
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Overview
Description
. These compounds are characterized by the presence of a 1-phenylpropan-2-amine structure. The chemical formula for 3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID is C18H19NO5, and it has a molecular weight of approximately 329.3472 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the hydroxy and phenyl groups through various organic reactions. The final step usually involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include acids, bases, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can yield an alcohol.
Scientific Research Applications
3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Amphetamines: Share the 1-phenylpropan-2-amine structure but differ in functional groups.
Phenethylamines: Similar structure but lack the benzyloxycarbonyl and hydroxy groups.
Carbamate Esters: Contain the carbamate functional group but differ in the overall structure.
Uniqueness
3-BENZYLOXYCARBONYLAMINO-2-HYDROXY-4-PHENYL-BUTYRIC ACID is unique due to the presence of both the benzyloxycarbonyl and hydroxy groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid, also known as (2R,3S)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid, is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by its structure which includes a benzyloxycarbonyl group and a hydroxy group, contributing to its unique biological properties. The molecular formula is C15H17N1O4, and it exhibits properties typical of amino acids and their derivatives.
This compound functions primarily as an inhibitor of glycogen phosphorylase, an enzyme crucial for glucose metabolism. By inhibiting this enzyme, the compound can reduce hepatic glucose production, making it a potential therapeutic agent for conditions like Type 2 diabetes and insulin resistance .
1. Anti-Diabetic Effects
Research indicates that this compound can effectively lower blood glucose levels by inhibiting glycogenolysis in the liver. This action helps maintain glycemic control and may prevent the progression of Type 2 diabetes in at-risk individuals .
2. Neuroprotective Properties
Some studies suggest that compounds similar to this compound exhibit neuroprotective effects by alleviating endoplasmic reticulum stress. This is particularly relevant in neurodegenerative diseases where protein misfolding is a concern .
3. Inhibition of Malarial Enzymes
Inhibitors derived from this compound have been tested against PfA-M1 metallo-aminopeptidase, a target for malaria treatment. The binding affinity and inhibition potency were evaluated, showing promising results in inhibiting the enzyme .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Diabetes Management : In a study involving diabetic rat models, administration of this compound resulted in significant reductions in blood glucose levels compared to controls .
- Neuroprotection : A study explored the protective effects on neuronal cells subjected to stress conditions. The results indicated a decrease in cell death and improved cell viability when treated with this compound .
Data Table: Inhibition Potency Against PfA-M1
Compound | K_i (nM) |
---|---|
Bestatin | 190 |
N-(tert-butoxycarbonyl)-3-amino-2-hydroxy-4-phenyl butanoic acid | 1450 |
This compound | >30000 |
This table summarizes the inhibition potency of various compounds against PfA-M1, highlighting the relative effectiveness of this compound compared to other known inhibitors .
Properties
CAS No. |
62023-60-3 |
---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16+/m0/s1 |
InChI Key |
JXJYTERRLRAUSF-JKSUJKDBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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